potassium;2,2,2-trifluoroacetate
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Overview
Description
Potassium;2,2,2-trifluoroacetate, also known as potassium trifluoroacetate, is a chemical compound with the formula CF₃COOK. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. The compound is characterized by its potassium and trifluoroacetate functional groups, making it a versatile platform for introducing trifluoroacetate moieties into different molecules .
Preparation Methods
Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate. The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ] This reaction can also be carried out using potassium carbonate or potassium bicarbonate instead of potassium hydroxide . For purification, the salt can be dissolved in trifluoroacetic acid with about 2% trifluoroacetic anhydride, filtered, and evaporated carefully to dryness. It can then be recrystallized from trifluoroacetic acid .
Chemical Reactions Analysis
Potassium trifluoroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a source of trifluoroacetyl anion (CF₃CO₂⁻) in nucleophilic substitution reactions.
Acylation: It is used in acylation reactions to introduce trifluoroacetate groups into organic molecules.
Scientific Research Applications
Potassium trifluoroacetate is widely used in scientific research due to its versatility:
Medicine: The compound is involved in the synthesis of various pharmaceuticals that require trifluoroacetate groups.
Mechanism of Action
The mechanism by which potassium trifluoroacetate exerts its effects involves the release of trifluoroacetate ions (CF₃CO₂⁻). These ions participate in various chemical reactions, such as nucleophilic substitution and acylation, by acting as nucleophiles or electrophiles. The compound can also decompose at high temperatures, releasing potassium fluoride and other volatile products .
Comparison with Similar Compounds
Potassium trifluoroacetate can be compared with other similar compounds, such as:
Sodium trifluoroacetate: Similar in structure but contains sodium instead of potassium.
Potassium difluorobromoacetate: Contains bromine and two fluorine atoms instead of three fluorine atoms.
Trifluoroacetic acid: The parent acid of potassium trifluoroacetate, which lacks the potassium ion.
Potassium trifluoroacetate is unique due to its specific combination of potassium and trifluoroacetate groups, which provide distinct reactivity and applications in various fields.
Properties
IUPAC Name |
potassium;2,2,2-trifluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNPJFGIODEJLQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(F)(F)F)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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